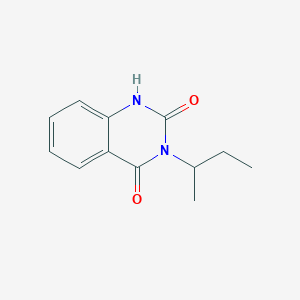

3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5081-88-9 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-butan-2-yl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-3-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-8H,3H2,1-2H3,(H,13,16) |

InChI Key |

RKAHDENFDWMHKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=O)C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butan 2 Yl Quinazoline 2,4 1h,3h Dione and Its Derivatives

Classical Approaches to Quinazoline-2,4(1H,3H)-dione Synthesis

Traditional methods for constructing the quinazolinedione ring system have long relied on readily available starting materials like anthranilic acid and its derivatives. These foundational techniques provide versatile and robust pathways to the core structure.

The use of anthranilic acid is a cornerstone of quinazolinedione synthesis. One common method involves heating anthranilic acid with urea (B33335) to produce the unsubstituted quinazoline-2,4(1H,3H)-dione. researchgate.net To introduce a substituent at the N-3 position, such as the butan-2-yl group, a substituted urea or an isocyanate can be used. For instance, the reaction of anthranilic acid with sec-butyl isocyanate would directly lead to the formation of 3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione.

Another prominent two-step, one-pot approach involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) in water. myttex.net This initially forms a corresponding urea derivative. Subsequent intramolecular cyclization, often promoted by adding a base like sodium hydroxide (B78521), yields the monosodium salt of the quinazolinedione. myttex.netnih.gov Final acidification with an acid such as HCl precipitates the desired product in high purity and near-quantitative yields. myttex.net This method is noted for its simplicity, as the product is isolated by filtration. nih.gov

A further strategy involves the N-alkylation of the pre-formed quinazoline-2,4(1H,3H)-dione scaffold. nih.gov This can be accomplished by reacting the parent dione (B5365651) with an appropriate alkyl halide, such as 2-bromobutane (B33332), in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

Isatoic anhydride (B1165640) is another key precursor for the synthesis of N-3 substituted quinazoline-2,4(1H,3H)-diones. researchgate.net This method is particularly direct for installing the N-3 substituent. The reaction involves the nucleophilic attack of a primary amine on the isatoic anhydride ring. For the target compound, reacting isatoic anhydride with sec-butylamine (B1681703) would open the anhydride ring, release carbon dioxide, and form an intermediate that cyclizes to this compound. researchgate.net The reaction's outcome can be influenced by steric hindrance from the amine. myttex.net

This approach is widely applicable and can be used to generate a diverse library of N-substituted derivatives. researchgate.net For example, a variety of primary amines can be reacted with isatoic anhydride to produce the corresponding 2-aminobenzamide (B116534) intermediates, which can then be cyclized. researchgate.net One-pot procedures have been developed where isatoic anhydride is reacted with a primary amine, followed by the addition of a carbonylating agent like triphosgene (B27547) in the presence of a base, to yield the final quinazolinedione derivative under mild, room-temperature conditions. researchgate.net

Syntheses starting from 2-aminobenzamides provide a highly convergent route to N-3 substituted quinazolinediones. The specific precursor for the title compound, 2-Amino-N-(sec-butyl)benzamide , is a known chemical entity, making this pathway highly feasible. bldpharm.comchemical-suppliers.eu

The general method involves the cyclization of the N-substituted 2-aminobenzamide with a carbonylating agent. researchgate.net Historically, hazardous reagents like phosgene (B1210022) were used. researchgate.net Modern approaches utilize safer phosgene surrogates such as triphosgene, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), or phenyl isocyanate. researchgate.netacs.org For example, a one-pot synthesis has been developed using (Boc)₂O in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to efficiently convert 2-aminobenzamides into quinazoline-2,4-diones at room temperature. acs.org This method is compatible with a variety of functional groups on the N-substituent. acs.org

Table 1: Synthesis of N-3 Substituted Quinazoline-2,4-diones from 2-Aminobenzamides and (Boc)₂O acs.org This table illustrates the versatility of the DMAP-catalyzed one-pot synthesis for various N-3 substituted derivatives.

| N-3 Substituent (R) | Starting Amine | Product | Yield (Procedure B) |

| Benzyl (B1604629) | 2-Amino-N-benzylbenzamide | 3-Benzylquinazoline-2,4(1H,3H)-dione | 82% |

| 4-Fluorobenzyl | 2-Amino-N-(4-fluorobenzyl)benzamide | 3-(4-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione | 74% |

| 4-Bromobenzyl | 2-Amino-N-(4-bromobenzyl)benzamide | 3-(4-Bromobenzyl)quinazoline-2,4(1H,3H)-dione | 70% |

| Phenyl | 2-Amino-N-phenylbenzamide | 3-Phenylquinazoline-2,4(1H,3H)-dione | 78% (Proc. A) |

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient processes. These "green" approaches and complex one-pot reactions represent the cutting edge of quinazolinedione synthesis.

A significant area of green synthesis involves the utilization of carbon dioxide (CO₂) as a C1 building block. rsc.org Researchers have developed methods to synthesize the quinazoline-2,4(1H,3H)-dione scaffold from 2-aminobenzonitriles and CO₂. nih.gov These reactions can be performed under atmospheric pressure using ionic liquids, which act as both the solvent and catalyst. nih.gov In some cases, the reaction proceeds efficiently in water without any catalyst, representing a very simple and green route. acs.org

Catalytic systems have been extensively studied to improve the efficiency of CO₂ utilization. Melamine (B1676169) has been employed as a thermoregulated catalyst in water, allowing for high yields and easy separation and recycling of the catalyst. researchgate.net Functionalized ionic liquids have also been designed to simultaneously activate both CO₂ and the 2-aminobenzonitrile (B23959) substrate, leading to excellent yields under mild, metal-free conditions.

Table 2: Catalytic Conversion of 2-Aminobenzonitrile with CO₂ This table highlights different green catalytic systems for the synthesis of the parent quinazoline-2,4(1H,3H)-dione.

| Catalyst System | Solvent | Temperature | Pressure | Yield | Reference |

| [Bmim]Ac (Ionic Liquid) | Neat | 80 °C | Atmospheric | High | nih.gov |

| None | Water | 180 °C | 3 MPa | 96% | acs.org |

| Melamine | Water | 120 °C | 4.2 MPa | 92% | researchgate.net |

| [P₄₄₄₂][1-MHy] (Ionic Liquid) | Neat | 80 °C | Atmospheric | 97% |

One-pot syntheses and multi-component reactions (MCRs) are highly valued for their efficiency, as they combine multiple synthetic steps into a single operation without isolating intermediates. myttex.net This reduces solvent waste, time, and cost. Several such methods have been applied to the synthesis of quinazolinediones.

An eco-efficient, one-pot synthesis starting from anthranilic acid derivatives, potassium cyanate, and sodium hydroxide is performed entirely in water at room temperature. myttex.netnih.gov Another example is the DMAP-catalyzed one-pot reaction of 2-aminobenzamides with (Boc)₂O to form N-3 substituted quinazolinediones. acs.org

Three-component reactions are also prominent. A method involving isatoic anhydride, a primary amine (or ammonium (B1175870) salt), and an aldehyde can be used to generate 2,3-dihydroquinazolin-4(1H)-ones, which are closely related structures. Furthermore, heating a mixture of isatoic anhydride, an amine, and a carbodiimide (B86325) under solvent-free conditions provides a novel and efficient route to 3-alkyl-2-(alkylamino)quinazolin-4(3H)-ones. researchgate.net

Catalytic Transformations in Quinazoline-2,4(1H,3H)-dione Synthesis

The construction of the quinazoline-2,4(1H,3H)-dione ring system has been significantly advanced through the development of various catalytic methods. These strategies offer improvements in efficiency, yield, and environmental impact over classical synthetic routes.

Transition Metal-Catalyzed Reactions (e.g., Copper, Palladium, Zinc)

Transition metals have proven to be indispensable tools in heterocyclic synthesis, providing efficient pathways for C-N and C-C bond formation. nih.gov

Copper (Cu): Copper-catalyzed reactions are frequently employed for the synthesis of N-substituted quinazolinediones. One notable method involves the copper-mediated coupling of N-(pyridin-2-yl)amides with potassium isocyanate (KOCN) to produce 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-dione derivatives. researchgate.net This approach highlights the utility of copper in facilitating the cyclization process.

Palladium (Pd): Palladium catalysis offers a modular approach for the synthesis of diverse quinazoline-2,4(1H,3H)-diones. A one-pot cascade reaction using a Pd(II) catalyst has been developed, involving the cyclocondensation of o-(alkyl)aminobenzoic acids with carbon monoxide (CO), followed by amidation of the intermediate isatoic anhydrides with amines. researchgate.net

Zinc (Zn): Zinc chloride (ZnCl₂) has been utilized as a catalyst in the condensation of aromatic o-aminonitriles with formamides like DMF. acs.org This method provides a facile, high-yield synthesis of the quinazoline-2,4(1H,3H)-dione core under high-temperature conditions in a sealed reactor. acs.org

| Catalyst | Starting Materials | Key Features | Reference |

| Copper | N-(pyridin-2-yl)amides, KOCN | Directs coupling to form N3-pyridyl substituted products. | researchgate.net |

| Palladium(II) | o-(alkyl)aminobenzoic acids, CO, Amines | Modular [4+1+1] one-pot cascade reaction at atmospheric pressure. | researchgate.net |

| Zinc Chloride | o-aminonitriles, DMF | Facile condensation at high temperature; yields up to 98%. | acs.org |

Organocatalytic and Metal-Free Protocols

Growing interest in green chemistry has spurred the development of metal-free and organocatalytic synthetic routes, often utilizing readily available and environmentally benign reagents like carbon dioxide (CO₂).

CO₂-Based Syntheses: Several methods use CO₂ as a C1 source for the carbonyl groups in the quinazolinedione ring. These reactions typically involve the cycloaddition of CO₂ with 2-aminobenzonitriles. cdnsciencepub.com The efficiency of this transformation can be significantly enhanced by using specific catalytic systems. For instance, ionic liquids such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) can act as both a solvent and a catalyst, enabling the reaction to proceed efficiently at atmospheric pressure. rsc.org Another approach employs melamine as a thermally stable and reusable organocatalyst in water, achieving high yields of quinazoline-2,4(1H,3H)-dione. cdnsciencepub.com

DMAP-Catalyzed Synthesis: A one-pot, metal-free synthesis has been developed using 4-dimethylaminopyridine (DMAP) as a catalyst. acs.org In this method, di-tert-butyl dicarbonate ((Boc)₂O) serves as the source for the C2 carbonyl group, reacting with 2-aminobenzamides to form the quinazolinedione ring under mild conditions. acs.org

| Catalyst/Method | Starting Materials | Key Features | Reference |

| Ionic Liquid ([Bmim]Ac) | 2-aminobenzonitriles, CO₂ | IL acts as dual solvent-catalyst; atmospheric pressure. | rsc.org |

| Melamine | 2-aminobenzonitriles, CO₂ | Thermoregulated, reusable catalyst in aqueous medium. | cdnsciencepub.com |

| 4-DMAP | 2-aminobenzamides, (Boc)₂O | Metal-free; (Boc)₂O as carbonyl source; mild conditions. | acs.org |

Specific Synthetic Pathways for this compound

While literature describing the direct synthesis of this compound is not abundant, its preparation can be reliably inferred from general N-alkylation procedures for the quinazoline-2,4(1H,3H)-dione scaffold. The most direct approach involves the N-alkylation of the parent quinazoline-2,4(1H,3H)-dione at the N-3 position.

A plausible synthetic route would proceed as follows:

Preparation of the Quinazoline-2,4(1H,3H)-dione Core: The parent heterocycle is synthesized using one of the established methods, such as the reaction of anthranilic acid with urea or via catalytic cyclization of 2-aminobenzonitrile and CO₂. rsc.orgnih.gov

N-3 Alkylation: The quinazoline-2,4(1H,3H)-dione is then reacted with a suitable butan-2-yl electrophile, such as 2-bromobutane or 2-iodobutane. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate, K₂CO₃) to deprotonate the N-3 amide, facilitating nucleophilic attack on the alkyl halide. While alkylation can occur at both N-1 and N-3, the N-3 position is often more reactive. Careful control of stoichiometry and reaction conditions can favor mono-alkylation at the desired position.

Derivatization Strategies at Key Positions of the Quinazoline-2,4(1H,3H)-dione Scaffold

Further functionalization of the quinazolinedione core is crucial for tuning its biological properties. Derivatization commonly targets the N-1 and N-3 nitrogen atoms and the aromatic phenyl ring.

N-Alkylation and N-Acylation

The nitrogen atoms at the N-1 and N-3 positions are common sites for modification.

N-Alkylation: This is typically achieved by treating the quinazolinedione with an alkyl halide in the presence of a base like K₂CO₃ in DMF. nih.gov This method has been used to synthesize a variety of N-1 and N-3 substituted derivatives. For example, reacting quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate (B1199739) provides a key intermediate for further elaboration. nih.gov Similarly, bis-alkylation can be achieved using two molar equivalents of an alkylating agent, as demonstrated in the synthesis of N¹,N³-bis(benzyl bromoacetate) substituted quinazolinediones. nih.gov Visible light has also been used to promote a cascade N-alkylation/amidation of quinazolin-4(3H)-ones to yield quinazoline-2,4(1H,3H)-diones. rsc.org

N-Acylation: Acyl groups can be introduced at the nitrogen positions, often as part of a larger synthetic strategy. For instance, N-acylguanidine moieties have been incorporated into the quinazolinedione scaffold, starting from N-alkylated precursors. nih.gov

| Reaction | Reagents & Conditions | Position(s) Modified | Purpose/Example | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-1, N-3 | Introduction of ethyl acetate groups for further derivatization. | nih.gov |

| N,N'-Bis-alkylation | 2 eq. Benzyl bromoacetate (B1195939), K₂CO₃, DMF | N-1 and N-3 | Synthesis of symmetrically disubstituted derivatives. | nih.gov |

| N-Acylation | N/A (part of multi-step synthesis) | N-1, N-3 | Introduction of N-acylguanidine side chains. | nih.gov |

Substitutions on the Phenyl Ring

Modifying the fused benzene (B151609) ring allows for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule.

Halogenation: The synthesis of substituted quinazolinediones often starts from a substituted anthranilic acid or 2-aminobenzonitrile. For example, 6-bromoquinazoline-2,4(1H,3H)-dione can be prepared and subsequently used as a starting material for further N-alkylation, allowing for the synthesis of derivatives with substituents on both the phenyl ring and the nitrogen atoms. nih.gov

Other Substituents: A wide range of substituents, including electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups, can be incorporated. acs.orgnih.gov For instance, 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione and 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione have been synthesized, demonstrating that substitution patterns can be precisely controlled based on the choice of the initial aniline-derived precursor. acs.org The synthesis of 3-(6-methoxyquinolin-2-yl)quinazoline-2,4(1H,3H)-dione showcases a complex derivative where the phenyl ring is unsubstituted, but a substituted quinoline (B57606) is attached at N-3. nih.gov

| Position | Substituent | Starting Material | Reference |

| 6 | Bromo | 6-bromoquinazoline-2,4(1H,3H)-dione | nih.gov |

| 6 | Trifluoromethyl | 4-amino-2-(trifluoromethyl)benzonitrile (inferred) | acs.org |

| 7 | Trifluoromethyl | 4-amino-3-(trifluoromethyl)benzonitrile (inferred) | acs.org |

Modifications of the Dione System

The quinazoline-2,4(1H,3H)-dione scaffold is a versatile platform amenable to a wide array of chemical modifications. These modifications are crucial for the development of novel derivatives with tailored electronic, steric, and pharmacokinetic properties. The dione system, encompassing the N-1 and N-3 positions and the C2 and C4 carbonyl groups, offers multiple sites for functionalization. Research has extensively explored these modifications to generate diverse libraries of compounds for various applications.

The introduction of substituents at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione core is a common strategy to modulate the molecule's properties. nih.gov For instance, N-alkylation at these positions can enhance lipophilicity and influence biological activity. The synthesis of 1,3-bis-substituted derivatives is a well-established approach to creating compounds with diverse functionalities. nih.gov

One common method for N-alkylation involves the reaction of the parent quinazoline-2,4(1H,3H)-dione with alkyl halides in the presence of a base. For example, the reaction with benzyl bromoacetate in the presence of potassium carbonate in DMF has been used to introduce ester functionalities at the N-1 and N-3 positions. nih.gov This is illustrated in the synthesis of dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate. nih.gov Such ester derivatives can be further modified, for instance, through hydrazinolysis to form acetohydrazide intermediates, which serve as precursors for the introduction of various heterocyclic moieties like triazoles, oxadiazoles, or thiadiazoles. nih.gov

The versatility of the dione system is further highlighted by the possibility of introducing different substituents at the N-1 and N-3 positions. This differential substitution allows for fine-tuning of the molecule's structure-activity relationship. The synthesis of such asymmetrically substituted derivatives often requires a stepwise approach, where one nitrogen is first functionalized, followed by the modification of the second nitrogen.

Beyond N-alkylation, the dione system can be modified by incorporating more complex moieties. For example, multi-component reactions have been employed to synthesize quinazolin-2,4-dione derivatives with intricate side chains. nih.govmdpi.com These reactions can introduce functionalities such as amides, eight-membered nitrogen heterocycles, and acylthiourea groups. nih.govmdpi.com

The carbonyl groups at the C2 and C4 positions, while generally less reactive towards nucleophilic attack than typical ketones due to their amide character, can also be subjects of modification, although this is less common. More frequently, modifications focus on the nitrogen atoms and the aromatic ring.

The following table summarizes various modifications that have been successfully applied to the quinazoline-2,4(1H,3H)-dione system, which are, in principle, applicable to this compound.

| Modification Site | Reagents and Conditions | Resulting Functionality | Reference(s) |

| N-1 and/or N-3 | Alkyl halides (e.g., ethyl chloroacetate, benzyl bromoacetate), K₂CO₃, DMF | N-Alkylation, introduction of ester groups | nih.govnih.gov |

| N-1 and/or N-3 | Diethyl ethoxymethylenemalonate or ethyl ethoxymethylene cyanoacetate (B8463686), acetic acid, reflux | Introduction of malonate or cyanoacetate derivatives | nih.gov |

| N-1 and/or N-3 | Ammonium thiocyanate, cyanoacetic acid hydrazide, followed by electrophiles (e.g., o-aminophenol) | Formation of eight-membered nitrogen heterocycles | nih.govmdpi.com |

| N-1 and/or N-3 | Carbon disulfide or phenyl isocyanate, mild alkaline conditions, followed by various electrophiles | Synthesis of acylthiourea/amide/dithiolan-4-one and phenylthiazolidin-4-one derivatives | nih.govmdpi.com |

| N-1 and/or N-3 | Aminoguanidine carbonate, KOH, ethanol, reflux | Formation of 5-amino-1,2,4-triazole moieties | nih.gov |

These examples underscore the chemical tractability of the quinazoline-2,4(1H,3H)-dione system, allowing for the generation of a vast chemical space around this privileged scaffold. The ability to systematically modify the dione system is a key reason for its prevalence in medicinal chemistry and materials science. researchgate.netresearchgate.net

Structural Characterization and Analytical Techniques for 3 Butan 2 Yl Quinazoline 2,4 1h,3h Dione

Spectroscopic Analysis Methods

Spectroscopic methods are fundamental to the structural determination of organic molecules. For 3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione, these techniques would provide a detailed map of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring and the aliphatic protons of the butan-2-yl group. The aromatic region would likely display a complex splitting pattern corresponding to the four protons on the benzene (B151609) ring. The butan-2-yl group would exhibit signals for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons, with their chemical shifts and multiplicities providing clear evidence of their connectivity.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. This would include the two carbonyl carbons (C=O) of the dione (B5365651) structure, the carbons of the aromatic ring, and the four distinct carbons of the butan-2-yl substituent.

While specific, experimentally determined NMR data for this compound are not readily found in the cited literature, analysis of related compounds provides expected ranges for these chemical shifts. nih.govresearchgate.netacs.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features. The most prominent peaks would be from the carbonyl (C=O) stretching vibrations of the dione, typically appearing in the region of 1650-1740 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, as well as N-H stretching from the amide in the quinazoline ring, would be observable. nih.govmdpi.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3300 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | 1650-1740 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the butan-2-yl group or parts of it, as well as fragmentation of the quinazoline ring system. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. nih.govmdpi.com

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a synthesized compound. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound would be determined by the presence of a single major peak in the chromatogram, with the retention time being a characteristic property under specific chromatographic conditions. While specific HPLC methods for this compound are not detailed in the available literature, general methods for related quinazolinediones are widely used. nih.gov

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. This technique could be used to analyze the precise bond lengths, bond angles, and conformation of this compound. Furthermore, if this compound were to be studied as a ligand binding to a biological target, such as an enzyme or receptor, X-ray crystallography of the ligand-target complex would be invaluable. It would reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and selectivity. Although crystallographic data for the parent quinazoline-2,4(1H,3H)-dione exists, no such data for the 3-(butan-2-yl) derivative or its complexes with biological targets are currently available in the public record. researchgate.net

Structure Activity Relationship Sar Studies of 3 Butan 2 Yl Quinazoline 2,4 1h,3h Dione Analogs

Influence of Substitution at the N3 Position (Butan-2-yl and Related Chains) on Biological Efficacy

The substituent at the N3 position of the quinazoline-2,4(1H,3H)-dione scaffold plays a pivotal role in determining the biological potency and selectivity of these compounds. mdpi.com The introduction of various alkyl, aryl, and heterocyclic moieties at this position has been shown to modulate activities such as anticancer, anticonvulsant, and anti-inflammatory effects. researchgate.netresearchgate.net

While direct and extensive SAR studies on the 3-(butan-2-yl) group are not widely reported, the broader context of N3-substitution provides valuable insights. For instance, in a series of N3-substituted quinazoline-2,4(1H,3H)-diones, the nature of the substituent is critical for activity. Studies have shown that the introduction of different heterocyclic moieties at position 3 can enhance biological activity. mdpi.com For example, N3-substituted derivatives have been explored for their anticonvulsant properties, with the substituent at this position significantly influencing the outcomes. mdpi.com

In the context of anticancer activity, N3-substituents are crucial for interaction with various biological targets. For instance, in the development of poly(ADP-ribose)polymerase (PARP) inhibitors, novel quinazoline-2,4(1H,3H)-dione derivatives with a 3-amino pyrrolidine (B122466) moiety at the N3 position have been designed and synthesized, showing potent inhibitory activity. researchgate.netrsc.org This highlights that not just simple alkyl chains like butan-2-yl, but more complex and functionalized groups at the N3 position can lead to highly active compounds.

Furthermore, research on 2,N3-disubstituted 4-quinazolinones has demonstrated that the interplay between substituents at the C2 and N3 positions is crucial for biological activity against parasites like T. cruzi. dndi.org The synthesis of libraries with diverse N3-substituents allows for a systematic exploration of the SAR. dndi.org In one study, N3-alkylation of a 2-chloro-4(3H)-quinazolinone was a key step in generating a scaffold for introducing molecular diversity, leading to the synthesis of fifteen unique 4-quinazolinones with C2-amino and N3-alkylamido substituents. dndi.org

The table below summarizes the effect of different N3-substituents on the biological activity of quinazoline-2,4(1H,3H)-dione analogs based on various studies.

| N3-Substituent | Biological Activity | Reference |

| 3-Amino pyrrolidine | PARP-1/2 inhibition | researchgate.netrsc.org |

| Propyl | Antidiabetic | mdpi.com |

| Cyclohexyl | Antidiabetic | mdpi.com |

| (5-amino-4H-1,2,4-triazol-3-yl)methyl | NHE-1 inhibition, anti-inflammatory | nih.gov |

| Alkylamido | Antitrypanosomal | dndi.orgdndi.org |

| Pyridyl/Quinolinyl | Not specified | researchgate.net |

Impact of Substituents on the Quinazoline (B50416) Core

Substitutions on the benzene (B151609) ring of the quinazoline-2,4(1H,3H)-dione core significantly affect the pharmacological profile of the resulting analogs. nih.gov Positions C2, C6, C7, and C8 have been identified as key sites for modification to enhance biological activities. mdpi.com

For instance, in the context of anticancer activity, substitutions at the C2 and C4 positions of the quinazoline core have been extensively studied. nih.gov A series of 2-chloroquinazoline (B1345744) derivatives showed that this substituent was among the most potent in the series. nih.gov The introduction of a selenium-containing group at positions 2 and 4 also resulted in enhanced antiproliferative activity. nih.gov Furthermore, the presence of a chlorine atom at position 7 of the quinazolinone system has been shown to favor anticonvulsant activity. mdpi.com

In the development of antibacterial agents, variations on the quinazolinone core have been systematically investigated. acs.org These studies revealed that substitutions on all three rings of the quinazolinone scaffold influence activity against Gram-positive bacteria, particularly Staphylococcus aureus. acs.org For example, 6-bromo-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(substituted)-quinazolin-4(3H)-one derivatives showed that chloro or methoxy (B1213986) groups can lead to good antimicrobial activity. nih.gov

The table below illustrates the impact of various substituents on the quinazoline core on different biological activities.

| Position of Substitution | Substituent | Biological Activity | Reference |

| C2 | Chloro | Anticancer (tubulin polymerization inhibition) | nih.gov |

| C2, C4 | SeH group | Anticancer | nih.gov |

| C6 | Bromo | Antimicrobial | nih.gov |

| C7 | Chloro | Anticonvulsant | mdpi.com |

| C6, C7 | Difluoro | Anticancer | researchgate.net |

| C6 | 2-hydroxy-6-oxocyclohex-1-enecarbonyl | Herbicidal (HPPD inhibition) | nih.gov |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional (3D) conformation of quinazoline-2,4(1H,3H)-dione derivatives is a critical determinant of their interaction with biological targets and, consequently, their biological activity. Conformational analysis and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful tools to understand these relationships. rsc.orgfrontiersin.orgijper.org

3D-QSAR studies on quinazolinone derivatives have been employed to build predictive models for their antitumor activities. rsc.org These models help in designing new compounds with improved potency by identifying the key steric and electronic features required for activity. For example, a 3D-QSAR model for a series of quinazolinone derivatives containing hydrazone structures was constructed to guide future structural modifications for developing novel antitumor agents. rsc.org Another study on quinazoline derivatives for osteosarcoma also utilized 3D-QSAR to design new compounds with enhanced activity. frontiersin.org

Identification of Pharmacophoric Elements within Quinazoline-2,4(1H,3H)-dione Derivatives

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophoric elements within quinazoline-2,4(1H,3H)-dione derivatives is essential for the rational design of new, more potent, and selective therapeutic agents. nih.govijmphs.com

For anticancer activity, particularly as PARP inhibitors, the quinazoline-2,4(1H,3H)-dione scaffold itself serves as a key pharmacophoric element, often acting as a bioisostere for other cyclic structures like the phthalazinone core of olaparib. researchgate.netijmphs.com The two carbonyl groups on the quinazoline-2,4-dione ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the active site of the enzyme. ijmphs.com The substituent at the N3 position is another critical pharmacophoric feature, often a nitrogen-containing heterocyclic ring, which can form additional interactions. researchgate.net

In the context of antibacterial activity, the quinazoline-2,4(1H,3H)-dione core is also a central pharmacophoric element. nih.gov For these compounds to act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, specific substitutions on the quinazoline ring are required to mimic the interactions of fluoroquinolones with their targets. nih.gov

The table below outlines some of the key pharmacophoric features identified for quinazoline-2,4(1H,3H)-dione derivatives targeting different biological activities.

| Biological Target/Activity | Key Pharmacophoric Elements | Reference |

| PARP-1/2 Inhibition | Quinazoline-2,4-dione as a bioisostere of phthalazinone; Hydrogen bond accepting carbonyls; N3-substituent (e.g., 3-amino pyrrolidine) | researchgate.netijmphs.com |

| Bacterial Gyrase/Topoisomerase IV Inhibition | Fluoroquinolone-like scaffold; Specific substitutions on the quinazoline core | nih.gov |

| Acetylcholinesterase Inhibition | 3D arrangement of hydrogen bond donors, acceptors, and aromatic rings | nih.gov |

| Anticancer (general) | Planar quinazoline ring for π-π stacking; Substituents at C2 and N3 for specific interactions | researchgate.netjst.vn |

Investigation of Biological Activities and Molecular Mechanisms of 3 Butan 2 Yl Quinazoline 2,4 1h,3h Dione and Its Analogs

Anti-Proliferative and Anticancer Activities

Quinazolinone derivatives, including the quinazoline-2,4(1H,3H)-dione family, have been extensively investigated as potential anticancer agents. nih.govnih.gov Their mechanisms of action are diverse, often involving the inhibition of key enzymes that regulate cell growth, proliferation, and survival.

Targeting Kinases (e.g., VEGFR-2, c-Met, EGFR, BTK)

A prominent strategy in cancer therapy is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling growth and differentiation. nih.govtbzmed.ac.ir Dysregulation of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers. tbzmed.ac.irijpbs.com Quinazoline-2,4(1H,3H)-dione derivatives have emerged as potent inhibitors of these key kinases.

Dual inhibition of c-Met and VEGFR-2 is a recognized strategy to overcome therapeutic resistance. nih.govnih.gov Studies have identified 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as effective dual inhibitors. nih.govnih.govtandfonline.com For example, certain compounds showed substantial inhibition of both c-Met and VEGFR-2, with IC₅₀ values in the nanomolar range. nih.govnih.gov Specifically, compound 4b was found to be a superior VEGFR-2 inhibitor compared to the standard drug cabozantinib, while compound 2c was equipotent. nih.govtandfonline.com Both compounds 4b and 4e demonstrated remarkable inhibitory activity against c-Met. nih.govtandfonline.com Molecular docking studies revealed that these compounds bind to highly conserved residues in the active sites of these kinases, such as Asp1046 in VEGFR-2 and Asp1222 in c-Met. nih.govnih.govtandfonline.com

Other research has focused on developing dual inhibitors of EGFR and VEGFR-2. ijpbs.comrsc.org A series of S-alkylated quinazolin-4(3H)-ones, structurally related to the dione (B5365651) scaffold, were synthesized and evaluated. rsc.org Several of these compounds displayed superior potency against multiple cancer cell lines compared to the reference drug sorafenib. rsc.org

Table 1: Kinase Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Analogs This table is interactive. You can sort and filter the data.

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| 2c | c-Met | 0.084 | HCT-116 | nih.govnih.gov |

| 2c | VEGFR-2 | 0.075 | HCT-116 | nih.govnih.gov |

| 4b | c-Met | 0.071 | HCT-116 | nih.govnih.gov |

| 4b | VEGFR-2 | 0.052 | HCT-116 | nih.govnih.gov |

| 4e | c-Met | 0.063 | HCT-116 | nih.govnih.gov |

| 4e | VEGFR-2 | 0.069 | HCT-116 | nih.govnih.gov |

| Compound 4 | EGFR/VEGFR-2 | 1.50 - 5.86 | Various | rsc.org |

| Compound 20 | EGFR/VEGFR-2 | 4.42 - 6.39 | Various | rsc.org |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair. nih.govacs.org Inhibiting these enzymes has become a major therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov The quinazoline-2,4(1H,3H)-dione scaffold has proven to be a valuable framework for designing potent PARP inhibitors. dntb.gov.uarsc.org

Researchers have designed and synthesized novel quinazoline-2,4(1H,3H)-dione derivatives bearing moieties like a 3-amino pyrrolidine (B122466) or an N-substituted piperazinone, which show strong inhibitory activity. nih.govdntb.gov.uarsc.org One such derivative, Cpd36 , was identified as a highly potent inhibitor of PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). nih.gov Another study led to the discovery of compounds 10 and 11 , which displayed potent PARP-1 inhibition at the 10⁻⁹ M level and PARP-2 inhibition at the 10⁻⁸ M level. rsc.org Compound 11 was also shown to significantly enhance the cytotoxicity of the chemotherapy agent temozolomide (B1682018) (TMZ) in a breast cancer xenograft model. rsc.orgresearchgate.net The co-crystal structure of compound 11 complexed with PARP-1 revealed a unique binding mode, providing a basis for further drug development. rsc.orgresearchgate.net

Table 2: PARP Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Analogs This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ | Notes | Reference |

|---|---|---|---|---|

| Cpd36 | PARP-1 | 0.94 nM | Also potent against PARP-7 (IC₅₀ = 0.21 nM). | nih.gov |

| Cpd36 | PARP-2 | 0.87 nM | nih.gov | |

| Compound 10 | PARP-1 | 10⁻⁹ M level | Strong cytotoxicity in MX-1 cells. | rsc.orgresearchgate.net |

| Compound 10 | PARP-2 | 10⁻⁸ M level | rsc.orgresearchgate.net | |

| Compound 11 | PARP-1 | 10⁻⁹ M level | Potentiates TMZ cytotoxicity in vivo. | rsc.orgresearchgate.net |

| Compound 11 | PARP-2 | 10⁻⁸ M level | rsc.orgresearchgate.net | |

| SMIC-2001 | PARP-1 | 48.13 nM | Developed as a PET probe for tumor imaging. | nih.gov |

Modulation of Cell Cycle Progression and Apoptosis Induction in Cell Lines

Beyond inhibiting specific enzymes, anticancer compounds can exert their effects by disrupting the cell cycle and inducing programmed cell death, or apoptosis. nih.gov Quinazoline (B50416) derivatives have demonstrated capabilities in both areas. nih.govnih.gov

The dual c-Met/VEGFR-2 inhibitors 4b and 4e were found to cause cell cycle arrest and induce significant levels of apoptosis in HCT-116 colorectal cancer cells. nih.govtandfonline.com A different study on a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, which shares structural similarities with quinazolinone derivatives, showed that it arrested the cell cycle of colorectal cancer cells at the G2/M phase. mdpi.com This arrest was associated with the promotion of microtubule polymerization, a mechanism also employed by established anticancer drugs. mdpi.com The compound was also shown to induce cellular apoptosis. mdpi.com These findings highlight that quinazoline-2,4(1H,3H)-dione analogs can trigger cell death through multiple pathways, reinforcing their potential as multifaceted anticancer agents.

Antimicrobial Activities

The quinazoline framework is also a source of potent antimicrobial agents, with various derivatives showing activity against a range of bacterial and fungal pathogens. nih.govnih.gov

Antibacterial Action via DNA Gyrase and DNA Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial drugs, most notably the fluoroquinolones. researchgate.netmdpi.com There is significant interest in developing new inhibitors for these targets to combat rising antibiotic resistance. nih.govnih.gov Quinazoline-2,4(1H,3H)-dione derivatives have been identified as fluoroquinolone-like inhibitors of these enzymes. nih.gov

Studies have shown that this class of compounds can inhibit the activity of S. aureus DNA gyrase. rsc.org For instance, one quinazolinone derivative was found to inhibit S. aureus DNA gyrase with an IC₅₀ value of 0.25 µM. rsc.org The development of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides led to the identification of potent GyrB (the B subunit of DNA gyrase) inhibitors, with compound f14 showing an IC₅₀ of 0.28 µM. nih.gov This compound also exhibited antibacterial activity against methicillin-resistant S. aureus (MRSA). nih.gov Further structural modifications, such as the addition of a 3-amino group to the quinazoline-2,4-dione core, have been shown to improve activity against gyrase mutants of E. coli.

Antifungal Properties

In addition to their antibacterial effects, quinazolinone derivatives have demonstrated antifungal properties. nih.govresearchgate.net Various synthesized compounds based on this scaffold have been tested against common fungal pathogens.

Screening of novel quinazolinone derivatives revealed activity against fungi such as Aspergillus niger and Candida albicans. biomedpharmajournal.org One study reported that compounds 2a and 2c exhibited significant activity against C. albicans. researchgate.net Other research has shown that Schiff base and azetidinone derivatives of quinazolinones possess moderate to poor antifungal activity. nih.gov The development of new heterocyclic compounds from a 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one precursor also aimed to evaluate the fungicidal activities of the resulting molecules. researchgate.net These findings suggest that the quinazoline-2,4(1H,3H)-dione scaffold can serve as a starting point for the development of new antifungal agents, although the activity can be highly dependent on the specific substitutions made to the core structure. nih.govresearchgate.net

Antiviral Effects (e.g., Anti-HIV, Anti-Vaccinia, Anti-Adenovirus)

The inherent biological significance and versatile structure of quinazoline-2,4(1H,3H)-diones have made them attractive candidates in the search for novel antiviral agents. nih.govresearchgate.net Research has explored their efficacy against a variety of viruses, including retroviruses like HIV and DNA viruses such as vaccinia and adenovirus. nih.gov

Derivatives of this scaffold have demonstrated notable activity against Human Immunodeficiency Virus (HIV). For instance, 6-Chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one was identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). nih.gov This compound acts as a reversible, noncompetitive inhibitor, binding to a site that overlaps with other non-nucleoside inhibitors. nih.gov Studies have shown that combinations of this quinazolinone analog with nucleoside analogs like azidothymidine triphosphate result in synergistic inhibition of RT activity. nih.gov

In the realm of DNA viruses, a series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their antiviral properties. nih.govnih.gov Several of these compounds showed excellent and specific activity against vaccinia virus (VACV) and adenovirus-2. nih.govnih.gov Notably, one analog, 24b11 , displayed potent inhibition of vaccinia virus with an EC₅₀ value of 1.7 μM, which is 15 times more potent than the reference drug Cidofovir. nih.gov Another compound from the same series, 24b13 , was the most effective against adenovirus-2, with an EC₅₀ value of 6.2 μM. nih.govnih.gov These findings represent the first report of 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific inhibitors of vaccinia and adenovirus. nih.govnih.gov

Table 1: Antiviral Activity of Quinazoline-2,4(1H,3H)-dione Analogs

| Compound | Target Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 24b11 | Vaccinia Virus | EC₅₀ | 1.7 µM | nih.govnih.gov |

| 24b13 | Adenovirus-2 | EC₅₀ | 6.2 µM | nih.govnih.gov |

| Cidofovir (Ref.) | Vaccinia Virus | EC₅₀ | 25 µM | nih.govnih.gov |

| L-738,372 | HIV-1 RT | Kᵢ | 140 nM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Analogs of quinazoline-2,4(1H,3H)-dione have been investigated for their potential to modulate inflammatory pathways, showing promise as both inhibitors of key cellular exchangers and modulators of immune cell function. nih.govmdpi.com

The sodium-hydrogen exchanger NHE-1 is a membrane protein crucial for regulating intracellular pH in various cells, including those of the immune system. nih.gov Its activity influences immune cell functions like migration and cytokine release. nih.gov Guanidine (B92328) derivatives of 1,3-disubstituted quinazolin-2,4(1H,3H)-diones have been identified as a promising class of NHE-1 inhibitors. nih.govmdpi.com In one study, novel N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives with guanidine moieties were synthesized and evaluated as NHE-1 inhibitors. nih.gov The introduction of a conformationally rigid 5-amino-1,2,4-triazole, a guanidine "mimic," proved favorable for NHE-1 inhibition. mdpi.com The most potent NHE-1 inhibitor identified in this series was compound 3a . nih.gov

The anti-inflammatory potential of quinazoline-2,4(1H,3H)-dione derivatives extends to their ability to modulate macrophage activity. Macrophages play a central role in the inflammatory response, and their activation leads to the release of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-6 (IL-6). nih.gov

In a study using primary peritoneal macrophages stimulated with LPS, a TLR4 agonist, the quinazoline derivative 4a was found to inhibit both NO synthesis and IL-6 secretion without showing immunotoxicity. nih.gov This compound also demonstrated protective effects in a model of LPS-induced acute lung injury, where it limited IL-6 secretion, reduced neutrophil migration into the alveoli, and prevented interstitial edema and hemorrhage. nih.gov These findings suggest that quinazolin-2,4(1H,3H)-diones bearing 5-amino-1,2,4-triazole side chains are a potential avenue for developing agents to suppress cytokine-mediated inflammatory responses. nih.gov

Other Significant Biological Activities (in vitro/mechanistic)

Beyond antiviral and anti-inflammatory effects, the quinazoline-2,4(1H,3H)-dione scaffold has been explored for other significant pharmacological activities, including anticonvulsant and antimalarial properties. mdpi.comnih.gov

A variety of quinazolinone and quinazolinedione derivatives have been synthesized and evaluated for anticonvulsant activity. nih.govnih.govnih.gov Many of these compounds have shown efficacy in the maximal electroshock (MES) test, a model used to identify drugs that prevent seizure spread. nih.govnih.gov For example, a study on acetylenic derivatives of quinazolinediones found that 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a ) displayed seizure-antagonizing activity in the MES test. nih.gov

Structure-activity relationship studies have provided valuable insights for designing potent anticonvulsants. Research on a series of quinazoline-4(3H)-ones revealed that substitution at position 3 of the quinazoline ring has a significant impact on activity. nih.gov Specifically, the study concluded that a butyl substitution at position 3 , as seen in the titular compound 3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione, has a significant effect on preventing the spread of seizure discharge and on raising the seizure threshold. nih.gov

The quinazolinedione pharmacophore is a key feature in compounds showing promising antimalarial activity. mdpi.commdpi.combohrium.com A notable example is the compound TCMDC-125133 , which was identified in a large-scale screening by GlaxoSmithKline and features a quinazolinedione core with a valinyl side chain. mdpi.comnih.gov This compound displays promising activity against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. mdpi.combohrium.com

Rational design and optimization studies have been conducted to improve the antimalarial potency of this class of compounds. mdpi.com A study focused on creating derivatives of TCMDC-125133 found that subtle changes to the hydrophobicity of the side chain dramatically affected antimalarial activity. mdpi.com While many derivatives lost activity, one compound, compound 2 (the parent structure for the optimization), retained a potent IC₅₀ of 219 nM. mdpi.com Further optimization focusing on the m-anisidine (B1676023) moiety of compound 2 led to the development of analogs with even greater potency. Replacing the methoxy (B1213986) group with a chlorine atom resulted in compound 24 , which exhibited an IC₅₀ of 22 ± 5 nM against P. falciparum 3D7. nih.gov These studies highlight the quinazolinedione scaffold as a valuable starting point for developing new antimalarial agents. mdpi.comnih.gov

**Table 2: Antimalarial Activity of Quinazolinedione Analogs against *P. falciparum***

| Compound | Description | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 2 | Valine linker | IC₅₀ | 219 nM | mdpi.com |

| Compound 21 | Fluorine substitution | IC₅₀ | 36 ± 5 nM | nih.gov |

| Compound 24 | Chlorine substitution | IC₅₀ | 22 ± 5 nM | nih.gov |

Antileishmanial Activity (e.g., targeting Pyridoxal Kinase, Trypanothione (B104310) Reductase)

The search for new, effective, and safe drugs against leishmaniasis is a global health priority. Analogs of the quinazoline-2,4(1H,3H)-dione scaffold have emerged as a promising area of investigation. Research has demonstrated that compounds with this core structure exhibit activity against pathogenic Leishmania species. researchgate.net

One study described the synthesis of new quinazolin-2,4-dione derivatives and their evaluation against Leishmania mexicana. A standout compound, 6,7-dichloro-3-phenylquinazoline-2,4(1H,3H)-dione, displayed a potent antileishmanial profile with a half-maximal inhibitory concentration (IC50) of 6.05 µM. researchgate.net Crucially, this compound showed low cytotoxicity against mammalian macrophage cells (CC50 = 111 µM), resulting in a high selectivity index (SI) of 18.35, which was superior to the reference drug miltefosine. researchgate.net While the precise molecular target was not elucidated in this study, other research provides insight into potential mechanisms.

The parasite-specific enzyme trypanothione reductase (TR) is considered a key target for antileishmanial drug design. TR is crucial for the parasite's defense against oxidative stress and is absent in humans, making it a selective target. Novel quinazoline-type compounds have been specifically designed and evaluated as inhibitors of TR. nih.gov These studies propose that the quinazoline framework can be considered a "privileged structure" that can be modified to create potent and selective TR inhibitors, thereby inhibiting parasite growth. nih.gov

Pyridoxal kinase (PdxK) is another enzyme essential for Leishmania survival, involved in the salvage pathway of vitamin B6. As such, it is considered a druggable target for developing new antileishmanial agents. chemrxiv.org However, current research primarily links other heterocyclic structures to PdxK inhibition, and a direct inhibitory mechanism by quinazoline-2,4(1H,3H)-dione analogs on this specific enzyme is not yet established in the available literature. chemrxiv.org Other related scaffolds, such as N2,N4-disubstituted quinazoline-2,4-diamines, have also shown potent activity against Leishmania donovani and L. amazonensis, suggesting the broader quinazoline class holds significant potential. nih.gov

Phosphodiesterase Inhibition (e.g., PDE7)

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). PDE7, a cAMP-specific phosphodiesterase, is highly expressed in immune and pro-inflammatory cells, making it an attractive target for treating inflammatory and neurological disorders. frontiersin.org Quinazoline derivatives have been identified as effective PDE7 inhibitors. frontiersin.org

A variety of analogs based on the quinazoline scaffold have been synthesized and evaluated for their PDE7 inhibitory activity. For instance, a series of 4-hydrazinoquinazoline (B1199610) and fused triazoloquinazoline derivatives were shown to possess PDE7A inhibitory activity, with IC50 values ranging from 0.114 to 1.966 µM. frontiersin.org Several of these compounds demonstrated potency comparable to the selective PDE7A inhibitor BRL50481. frontiersin.org Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site, such as through π-π stacking interactions with a phenylalanine residue (Phe416). researchgate.net

Thioxoquinazoline derivatives have also been explored. One such compound, S14 (phenyl-2-thioxo-(1H)-quinazolin-4-one), acts as a selective, substrate-competitive inhibitor of PDE7, with IC50 values of 4.7 µM for PDE7A and 8.8 µM for PDE7B. researchgate.net The development of these inhibitors highlights the potential of the quinazoline-2,4(1H,3H)-dione framework in designing new therapeutic agents for inflammatory conditions. researchgate.net

| Compound Class | Specific Analog Example | Target | Reported IC50 |

|---|---|---|---|

| 4-Hydrazinoquinazolines | Compound 4b (a 2-chloro-4-hydrazinoquinazoline derivative) | PDE7A | 0.114 µM frontiersin.org |

| Triazoloquinazolines | Compound 5f (a triazoloquinazoline derivative) | PDE7A | 0.18 µM frontiersin.org |

| Thioxoquinazolines | S14 (phenyl-2-thioxo-(1H)-quinazolin-4-one) | PDE7A | 4.7 µM researchgate.net |

| Thioxoquinazolines | S14 (phenyl-2-thioxo-(1H)-quinazolin-4-one) | PDE7B | 8.8 µM researchgate.net |

Antihypertensive Mechanisms (e.g., receptor antagonism)

The quinazoline core is famously present in several antihypertensive drugs that function through α1-adrenergic receptor antagonism, such as Prazosin. researchgate.netjapsonline.com This mechanism involves blocking the effects of norepinephrine (B1679862) on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. nih.gov Following this precedent, numerous novel quinazolin-4(3H)-one derivatives have been synthesized and screened for their antihypertensive effects, with some showing better activity than the reference drug Prazosin. researchgate.netnih.gov

More recently, research into quinazoline-2,4(1H,3H)-dione analogs has revealed alternative antihypertensive mechanisms. Guanidine derivatives of this scaffold have been identified as potent inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). nih.govcyberleninka.ru NHE-1 is a membrane protein that plays a critical role in regulating intracellular pH and is implicated in various cardiovascular pathologies. Its inhibition is a validated therapeutic strategy for managing conditions like ischemia and hypertension. nih.gov Several synthesized guanidine derivatives of quinazoline-2,4(1H,3H)-dione demonstrated significant NHE-1 inhibitory activity, presenting a promising avenue for developing novel antihypertensive agents with a different mechanism from traditional receptor antagonists. nih.govcyberleninka.ru

Antiplatelet Aggregation Mechanisms

Abnormal platelet aggregation is a key factor in thrombotic diseases. Analogs of quinazoline-2,4(1H,3H)-dione have demonstrated significant antiplatelet activity. nih.govnih.gov The mechanism of action often involves the inhibition of platelet aggregation induced by various physiological agonists.

Studies on new 4-quinazolinone derivatives showed that they could inhibit platelet aggregation induced by adenosine diphosphate (B83284) (ADP), collagen, and arachidonic acid. nih.gov In some cases, the inhibitory power against ADP-induced aggregation was greater than that of acetylsalicylic acid. nih.gov Furthermore, the reduction of the quinazolinone ring to the corresponding 1,2,3,4-tetrahydroquinazoline homologues was found to increase the platelet inhibitory action in most cases. nih.gov

The antiplatelet effects of quinazoline-2,4(1H,3H)-dione analogs are also linked to the inhibition of the NHE-1 exchanger. nih.gov Novel N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine moieties were evaluated for their ability to inhibit ADP-induced platelet aggregation. At a concentration of 100 µM, these compounds showed efficiency comparable to or exceeding that of acetylsalicylic acid, linking their NHE-1 inhibitory function to their antiplatelet activity. nih.gov

Modulation of TRPC Channels

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play a vital role in cellular calcium signaling. The modulation of these channels is a target for various therapeutic areas, including neuropsychiatric disorders. google.comwipo.int Patent literature has disclosed that novel quinazoline-2,4(1H,3H)-dione derivatives are potent modulators of TRPC5 channels. google.comwipo.int

These compounds are described as TRPC5 antagonists, capable of inhibiting the ion flux mediated by the channel. google.com The modulation of TRPC5 function provides a means to control calcium and sodium homeostasis and membrane polarization. The described quinazoline-2,4(1H,3H)-dione derivatives were found to inhibit TRPC5-mediated currents with high potency, with some analogs having an IC50 of 10 nanomolar or less. google.com This line of research identifies the TRPC5 channel as a key molecular target for this class of compounds, opening up potential applications in treating disorders associated with aberrant ion channel function. google.comwipo.int

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For the quinazoline-2,4(1H,3H)-dione scaffold, molecular docking studies have been employed to investigate their interactions with various biological targets.

In a study focused on dual c-Met/VEGFR-2 tyrosine kinase inhibitors, a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were docked into the active sites of these enzymes. nih.govnih.gov The simulations revealed that these compounds adopt a binding mode similar to the known inhibitor cabozantinib. nih.gov Specifically, certain derivatives were observed to form hydrogen bonds with key conserved amino acid residues, such as Asp1222 in the c-Met tyrosine kinase and Asp1046 and Glu885 in the VEGFR-2 tyrosine kinase. nih.govnih.gov These interactions are crucial for the inhibitory activity of the compounds.

Another investigation explored the potential of quinazoline-2,4(1H,3H)-dione derivatives as antibacterial agents by targeting dihydrofolate reductase (DHFR) and eukaryotic initiation factor 2α (eIF2α). nih.gov Virtual screening through molecular docking was performed to identify compounds with the potential to inhibit these enzymes. nih.gov Similarly, in the context of anticonvulsant activity, molecular modeling was used to predict the binding affinity of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives towards the GABA-A receptor. researchgate.net The docking results correlated well with the experimental anticonvulsant activities, suggesting that the binding affinity to the GABA-A receptor is a key determinant of their biological function. researchgate.net

Furthermore, the potential of quinazoline-2,4-dione hybrids as antimalarial agents was assessed through in silico molecular docking against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). rsc.org These studies highlight the versatility of the quinazoline-2,4(1H,3H)-dione scaffold and the utility of molecular docking in predicting its potential therapeutic applications by elucidating detailed ligand-target interactions at a molecular level.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While specific molecular dynamics (MD) simulation studies for 3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione are not available, MD simulations have been applied to the broader class of quinazoline (B50416) derivatives to assess the stability of ligand-protein complexes. For instance, a study on quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors utilized MD simulations to understand the interactions and stability of the ligand-receptor complexes. nih.gov These simulations provide insights into the dynamic behavior of the complex over time, which is crucial for evaluating the durability of the inhibitory effect.

In a different study, MD simulations were performed on imines bearing a quinazolin-4(3H)-one scaffold to investigate their interactions with metabolic enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-Glycosidase, and human Carbonic Anhydrase I–II. bezmialem.edu.tr The stability profiles of the ligand-protein complexes were analyzed to understand the binding interactions at a dynamic level. bezmialem.edu.trresearchgate.net Such studies are essential for confirming the stability of the docked poses and for a more accurate prediction of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, 3D-QSAR studies have been conducted on other quinazolinone derivatives.

For example, a study on quinazolinone derivatives containing hydrazone structural units developed a 3D-QSAR model using CoMFA (Comparative Molecular Field Analysis) to guide the design of new antitumor agents. rsc.org This model helped in understanding the structural requirements for enhanced anticancer activity. Another study focused on quinazoline derivatives with a nitric oxide release moiety as preferential COX-2 inhibitors also employed 3D-pharmacophore and QSAR studies to elucidate the structure-activity relationships. semanticscholar.org These models are valuable tools for predicting the activity of new compounds and for optimizing lead structures to improve their therapeutic potential.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. Several studies on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have included in silico ADME predictions.

In one such study, the SwissADME web tool was used to predict the pharmacokinetic and physicochemical parameters of novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives designed as dual c-Met/VEGFR-2 TK inhibitors. nih.gov The predictions indicated high oral bioavailability and improved water solubility for the target compounds when compared to cabozantinib. nih.gov Similarly, the ADMET properties of quinazolin-2,4-dione derivatives synthesized as potential antibacterial agents were evaluated using the AdmetSAR, Mol inspiration, and SwissADME web servers to assess their drug-likeness. nih.gov

Furthermore, the ADMET profiles of new quinazolin-2,4-dione hybrid molecules were predicted in silico to assess their pharmacokinetic properties, which is crucial for their potential development as antimalarial agents. rsc.org These predictions provide an early indication of a compound's potential to be developed into a viable drug.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used for virtual screening of large compound libraries to identify new potential lead structures.

While specific pharmacophore models for this compound were not identified, studies on related quinazolinone derivatives have utilized this approach. For instance, a study on quinazoline derivatives as preferential COX-2 inhibitors involved the development of a 3D pharmacophore model to guide the design of new compounds. semanticscholar.org The quinazoline-4(3H)-one scaffold has also been identified as a key pharmacophore in the design of soluble epoxide hydrolase (sEH) inhibitors.

Virtual screening of diverse quinazolin-2,4-dione derivatives has been performed to identify potential inhibitors of various enzymes, demonstrating the utility of this approach in hit identification. nih.gov These computational techniques are powerful tools for narrowing down large virtual libraries to a manageable number of compounds for further experimental testing.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for 3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione Analogs

The synthesis of quinazoline-2,4(1H,3H)-diones is well-established, with several methods available for the creation of diverse analogs. beilstein-journals.orggoogle.com Future research in this area could focus on developing more efficient and versatile synthetic routes to produce a library of compounds related to this compound. Key areas for exploration include:

Combinatorial Synthesis: The use of high-throughput combinatorial chemistry techniques could rapidly generate a large number of analogs with variations at different positions of the quinazoline (B50416) ring. This would allow for a comprehensive exploration of the structure-activity relationship (SAR).

Green Chemistry Approaches: Developing environmentally friendly synthetic methods that reduce the use of hazardous reagents and solvents is a crucial area of modern chemical research. Future syntheses could focus on using greener solvents, catalysts, and reaction conditions.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of quinazoline derivatives. beilstein-journals.org Further optimization of microwave-assisted protocols could streamline the production of novel analogs.

A variety of synthetic strategies have been reported for the synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones. One common method involves the reaction of anthranilic acid derivatives with isocyanates. nih.gov Another approach utilizes the cyclization of o-ureidobenzoic acids. beilstein-journals.org

Exploration of New Biological Targets and Mechanisms of Action

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets. While the specific targets of this compound are unknown, research on its analogs suggests several promising avenues for investigation:

Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of various protein kinases, which play a critical role in cancer cell signaling. Future studies could screen this compound and its analogs against a panel of cancer-related kinases.

Enzyme Inhibition: Analogs of quinazoline-2,4(1H,3H)-dione have shown inhibitory activity against enzymes such as DNA gyrase and topoisomerase IV, suggesting potential as antibacterial agents.

Receptor Modulation: Some quinazoline derivatives have been found to modulate the activity of various receptors in the central nervous system, indicating potential applications in treating neurological disorders. google.com

The following table summarizes some of the biological targets that have been identified for various quinazoline-2,4(1H,3H)-dione derivatives:

| Biological Target | Therapeutic Area | Reference |

| DNA Gyrase / Topoisomerase IV | Antibacterial | |

| Cyclin-Dependent Kinases (CDKs) | Anticancer | google.com |

| Phosphodiesterase (PDE) 4 | Anti-inflammatory | google.com |

Advanced Computational Design and Optimization of Quinazoline-2,4(1H,3H)-dione Scaffolds

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. Future research on this compound and its analogs should leverage these techniques to:

Molecular Docking Studies: Docking simulations can predict the binding affinity and orientation of a ligand within the active site of a biological target. This can help to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the physicochemical properties that are most important for the biological activity of a series of compounds. This information can then be used to design more potent analogs.

Pharmacophore Modeling: This technique can be used to identify the key structural features that are required for a compound to bind to a specific biological target. This information can guide the design of novel scaffolds with improved activity and selectivity.

Application in Chemical Biology Tool Development

Chemical probes are essential for studying the function of proteins and other biological molecules in their native environment. Quinazoline-2,4(1H,3H)-dione derivatives with specific biological activities could be developed into valuable chemical biology tools. Future research in this area could focus on:

Fluorescent Probes: Attaching a fluorescent tag to a quinazoline-2,4(1H,3H)-dione derivative could allow for the visualization of its target protein within living cells.

Affinity-Based Probes: These probes can be used to identify the protein targets of a bioactive compound.

Photoaffinity Labels: These probes can be used to covalently label the target protein upon exposure to light, which can facilitate its identification and characterization.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its analogs, leading to the development of novel drugs for a wide range of diseases.

Q & A

Q. What protocols ensure reproducibility in quinazoline-dione synthesis?

- Standardized conditions :

- Catalyst activation : Pre-treat MCM-41 with NH₃ at 300°C to maximize amine density .

- CO₂ pressure control : Maintain 3.5–4.0 MPa to prevent side reactions (e.g., carbamate formation) .

- Quality control : HPLC purity thresholds (>95%) and elemental analysis validate batch consistency .

Q. How are reaction intermediates trapped and analyzed?

- Mechanistic probes :

- Isotopic labeling : ¹³CO₂ traces incorporation into the quinazoline ring via FT-IR and NMR .

- Quenching studies : HCl hydrolysis isolates intermediates (e.g., carbamoyl cyanides) for LC-MS characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.